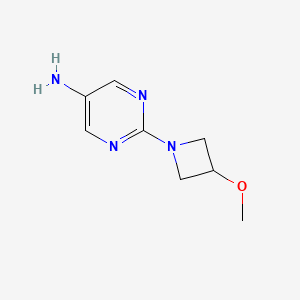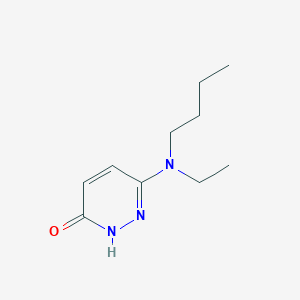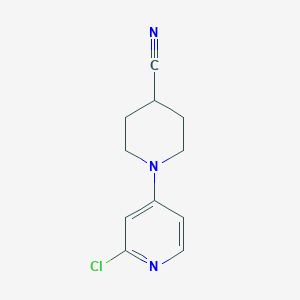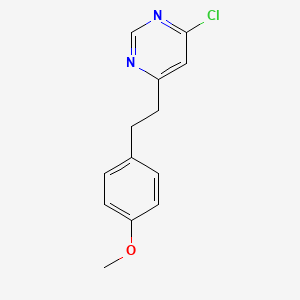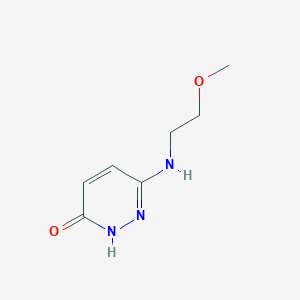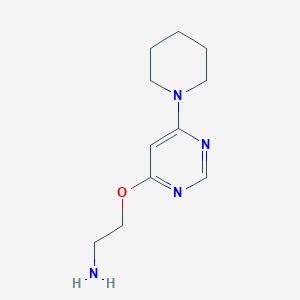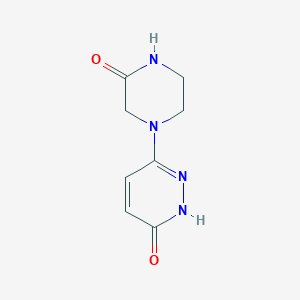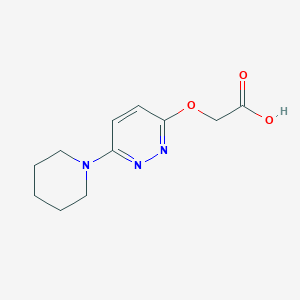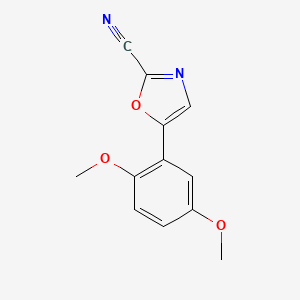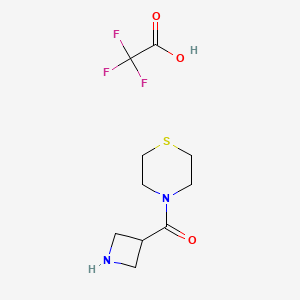
Azetidin-3-yl(thiomorpholino)methanone 2,2,2-trifluoroacetate
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for a similar compound, ethyl 2- (azetidin-3-yl)acetate 2,2,2-trifluoroacetate, is 1S/C7H13NO2.C2HF3O2/c1-2-10-7 (9)3-6-4-8-5-6;3-2 (4,5)1 (6)7/h6,8H,2-5H2,1H3; (H,6,7) . This can provide some insight into the molecular structure of Azetidin-3-yl(thiomorpholino)methanone 2,2,2-trifluoroacetate.Physical And Chemical Properties Analysis
Azetidin-3-yl(thiomorpholino)methanone 2,2,2-trifluoroacetate appears as a white to yellow-brown powder or crystals or liquid .Applications De Recherche Scientifique
Applications in Medicinal Chemistry
- Azetidinone derivatives, including structures similar to Azetidin-3-yl(thiomorpholino)methanone 2,2,2-trifluoroacetate, have been investigated for their potential applications in medicinal chemistry. Bridged bicyclic thiomorpholines, a related group, are important building blocks in medicinal chemistry, with some analogues entering clinical trials (Walker & Rogier, 2013).
Synthesis and Antimicrobial Activities
- Azetidinone analogues have been synthesized for their potential antimicrobial and antituberculosis activities. For instance, a study synthesized pyrimidine-azetidinone analogues and evaluated their in vitro antimicrobial and antituberculosis activities (Chandrashekaraiah et al., 2014).
- Another study focused on the synthesis of substituted azetidinone derivatives, investigating their antibacterial and anticonvulsant properties (Rajasekaran & Murugesan, 2006).
Chemical Synthesis and Structural Analysis
- In the realm of synthetic chemistry, azetidinone compounds have been explored for their unique structural and synthetic properties. For example, studies have examined the transformation of azetidinones into various derivatives through chemical reactions (Corbett & Stoodley, 1974).
Potential in Antitumor Research
- Certain azetidinone compounds have been evaluated for their potential antitumor properties. For instance, a study reported on the synthesis of pyrrolobenzodiazepines and azetidino-benzodiazepines, compounds which belong to a class of potent antitumor antibiotics (Hemming et al., 2014).
Catalytic Applications
- Azetidinone compounds have also been used in catalysis. A study explored the use of enantiopure azetidin-2-yl methanols for catalytic asymmetric addition reactions, demonstrating their efficacy in achieving high enantioselectivity (Wang et al., 2008).
Enantiodiscrimination in Chemical Analysis
- Enantiopure azetidin-2-yl methanols have been used as effective sensors for enantiodiscrimination of α-racemic carboxylic acids, an important application in chemical analysis (Malinowska et al., 2020).
Propriétés
IUPAC Name |
azetidin-3-yl(thiomorpholin-4-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.C2HF3O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHABQFTRYTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(thiomorpholino)methanone 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



